Brilaroxazine - 2036070-48-9

Brilaroxazine

Catalog Number: EVT-8362691
CAS Number: 2036070-48-9
Molecular Formula: C22H25Cl2N3O3
Molecular Weight: 450.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brilaroxazine (RP5063) is an investigational atypical antipsychotic which is under development by Reviva Pharmaceuticals for the treatment of schizophrenia and schizoaffective disorder. Reviva Pharmaceuticals also intends to investigate RP5063 for the treatment of bipolar disorder, major depressive disorder, psychosis/agitation associated with Alzheimer's disease, Parkinson's disease psychosis, attention deficit hyperactivity disorder (ADD/ADHD), and autism. As of May 2015, it is in phase III clinical trials for schizophrenia.
Source and Classification

Brilaroxazine is classified under antipsychotic agents and is currently in various phases of clinical trials, with its highest phase being Phase 3 for schizophrenia . The compound was developed by Reviva Pharmaceuticals, which has focused on creating effective treatments for psychiatric disorders. The compound's molecular formula is C22H25Cl2N3O3C_{22}H_{25}Cl_{2}N_{3}O_{3}, and it has been assigned the CAS Registry Number 1239729-06-6 .

Synthesis Analysis

Methods of Synthesis

The synthesis of Brilaroxazine involves several key steps that utilize established organic chemistry techniques. The compound is synthesized through a multi-step process that includes:

  1. Formation of the piperazine ring: This step typically involves the reaction of appropriate amines with cyclic compounds to form the piperazine structure.
  2. Introduction of the benzo[b][1,4]oxazine moiety: This involves coupling reactions that link the piperazine to the oxazine ring system.
  3. Chlorination: The introduction of chlorine atoms into specific positions on the aromatic rings enhances the pharmacological properties of the compound.

Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are often proprietary but are critical in optimizing the synthesis for scalability and purity .

Molecular Structure Analysis

Structure and Data

Brilaroxazine features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The key components include:

  • A piperazine ring, which is crucial for binding to serotonin and dopamine receptors.
  • A benzo[b][1,4]oxazine core that enhances receptor affinity.
  • Two chlorine substituents on an aromatic system that improve lipophilicity and receptor interaction.

The molecular structure can be represented as follows:

Molecular Structure C22H25Cl2N3O3\text{Molecular Structure }C_{22}H_{25}Cl_{2}N_{3}O_{3}

Crystallographic studies have provided insights into its binding interactions, particularly within the target receptor sites .

Chemical Reactions Analysis

Reactions and Technical Details

Brilaroxazine undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  1. Nucleophilic substitutions: These are critical during the formation of the piperazine ring.
  2. Electrophilic aromatic substitutions: Used for introducing chlorine atoms into the aromatic rings.
  3. Binding interactions: In vivo, Brilaroxazine interacts with serotonin and dopamine receptors through competitive binding mechanisms, influencing neurotransmitter activity.

Understanding these reactions helps in optimizing both synthesis and therapeutic efficacy .

Mechanism of Action

Process and Data

Brilaroxazine's mechanism of action involves a multi-faceted approach to modulating neurotransmitter systems:

  • Partial agonism at 5-HT1A receptors: This action may help alleviate anxiety and depressive symptoms associated with schizophrenia.
  • Antagonism at 5-HT6 receptors: This contributes to cognitive enhancement effects.
  • Partial agonism at 5-HT2A receptors: This may reduce positive symptoms such as hallucinations.

Pharmacokinetic studies indicate that Brilaroxazine has a relatively long half-life (approximately 60 hours), allowing for sustained therapeutic effects with once-daily dosing .

Physical and Chemical Properties Analysis

Physical Properties

Brilaroxazine exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles during synthesis; minimal reactivity under physiological conditions due to its designed stability.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Brilaroxazine is primarily being studied for its potential applications in treating:

  • Schizophrenia: Demonstrated efficacy in reducing both positive and negative symptoms in clinical trials.
  • Schizoaffective disorder: Ongoing studies aim to validate its effectiveness in this population.

The compound represents a promising advancement in psychiatric pharmacotherapy, potentially offering improved outcomes compared to existing treatments .

Molecular Pharmacology and Receptor Interaction Dynamics

Serotonergic and Dopaminergic Receptor Modulation Mechanisms

Brilaroxazine demonstrates a complex pharmacodynamic profile centered on simultaneous modulation of dopaminergic and serotonergic pathways, which are fundamentally implicated in schizophrenia pathophysiology. The compound exhibits high-affinity binding (Ki < 10 nM) for dopamine D₂, D₃, and D₄ receptors and serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂в, and 5-HT₇ receptors. It displays moderate affinity (Ki = 30-100 nM) for dopamine D₁ and D₅ receptors, serotonin transporter (SERT), 5-HT₃, 5-HT₆, α₄β₂ nicotinic acetylcholine receptors, α₁в-adrenergic receptors, and histamine H₁ receptors [2] [3] [7]. Critically, it lacks significant affinity for muscarinic acetylcholine receptors, minimizing anticholinergic side effects common to many antipsychotics [4].

The balanced modulation across these receptor systems enables brilaroxazine to function as a dopamine-serotonin system stabilizer. This stabilization potentially addresses both mesolimbic dopamine hyperactivity (associated with positive symptoms) and cortical dopamine hypofunction (linked to negative and cognitive symptoms), while serotonergic modulation contributes to mood regulation and mitigation of neuroinflammation [4] [10]. The compound's ability to simultaneously regulate these pathways underlies its broad-spectrum efficacy across schizophrenia symptom domains observed in clinical trials [2] [9].

Table 1: Receptor Binding Profile of Brilaroxazine

Receptor TargetBinding Affinity (Ki, nM)Functional Activity
Dopamine D₂0.40Partial agonist
Dopamine D₃3.7Partial agonist
Dopamine D₄6.0Partial agonist
5-HT₁ₐ1.5Partial agonist
5-HT₂ₐ2.5Weak partial agonist/antagonist
5-HT₂в0.19Antagonist
5-HT₇2.7Antagonist
SERT107Moderate affinity
α₄β₂ nAChR36.3Moderate affinity
Dopamine D₁100Negligible activity

Source: Derived from binding affinity data [2] [3] [7]

Partial Agonism at Dopamine D2/D3/D4 and 5-HT1A/2A Receptors

Brilaroxazine functions as a high-potency partial agonist at dopamine D₂, D₃, and D₄ receptors. At D₂ receptors (Ki = 0.40 nM), it exhibits approximately 70-80% intrinsic activity compared to dopamine, similar to aripiprazole but with enhanced selectivity for D₃ subtypes [2] [7]. This partial agonism confers region-specific modulation: in hyperdopaminergic states (e.g., mesolimbic pathway), it reduces dopamine neurotransmission by competing with endogenous dopamine, while in hypodopaminergic regions (e.g., mesocortical pathway), it enhances dopaminergic tone by stimulating underactivated receptors [4] [10]. This differential activity potentially addresses both positive symptoms and negative/cognitive symptoms without inducing extrapyramidal symptoms or hyperprolactinemia at therapeutic doses.

At serotonin receptors, brilaroxazine acts as a full partial agonist at 5-HT₁ₐ (Ki = 1.5 nM) and a weak partial agonist/functional antagonist at 5-HT₂ₐ (Ki = 2.5 nM). 5-HT₁ₐ partial agonism contributes to anxiolytic and antidepressant effects and enhances prefrontal cortical dopamine release, potentially benefiting negative symptoms and cognitive dysfunction [4] [7]. The 5-HT₂ₐ partial agonism (with net antagonism in vivo) modulates glutamatergic transmission and attenuates dopamine release in striatal regions, complementing its antipsychotic efficacy while avoiding the metabolic consequences associated with full 5-HT₂ₐ antagonists [10].

Table 2: Functional Outcomes of Partial Agonism in Preclinical Models

Receptor TargetFunctional EffectBehavioral Correlation
D₂/D₃ partial agonismNormalizes dopamine transmissionReduces hyperlocomotion, stereotypies
5-HT₁ₐ partial agonismEnhances cortical dopamine releaseImproves social interaction, cognition
5-HT₂ₐ partial agonismModulates glutamate releaseAttenuates psychosis-like behaviors

Source: Derived from preclinical efficacy data [7] [10]

Antagonistic Activity at 5-HT2B/6/7 Receptors: Implications for Signal Transduction

Brilaroxazine demonstrates potent antagonism at 5-HT₂в (Ki = 0.19 nM), 5-HT₆, and 5-HT₇ (Ki = 2.7 nM) receptors. The 5-HT₂в antagonism is particularly notable due to this receptor's role in cardiac valvulopathy (associated with certain serotonergic drugs) and pro-fibrotic signaling [1] [4]. Brilaroxazine's high affinity and antagonism at this receptor suggest a reduced valvulopathy risk compared to 5-HT₂в agonists, contributing to its favorable cardiac safety profile [1].

The 5-HT₇ receptor antagonism holds significant implications for both neuropsychiatric and inflammatory indications. In the CNS, 5-HT₇ receptors modulate synaptic plasticity, circadian rhythms, and inflammatory responses. Antagonism at this receptor:

  • Attenuates cAMP overproduction implicated in neuroinflammation
  • Modulates GABAergic interneuron activity in cortical and hippocampal regions
  • Reduces pro-inflammatory cytokine release (TNF-α, IL-6, TGF-β) via glial cell modulation [4] [6] [9]

This anti-inflammatory effect was demonstrated in clinical studies where brilaroxazine treatment significantly reduced peripheral inflammatory cytokines in schizophrenia patients, correlating with symptom improvement [9]. Similarly, 5-HT₇ and 5-HT₂в antagonism underlies brilaroxazine's efficacy in inflammatory conditions like psoriasis and pulmonary fibrosis, where it reduced TGF-β, Ki-67, and other inflammatory markers in preclinical models [6].

Structure-Activity Relationship (SAR) of Brilaroxazine Analogues

Brilaroxazine features a benzoxazinone core structure (6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one) that differentiates it structurally from other dopamine partial agonists. SAR analysis reveals that the oxygen atom in the benzoxazinone ring replaces the methylene group found in aripiprazole's quinolinone system, fundamentally altering receptor interaction dynamics [2] [4]. This modification:

  • Enhances selectivity for D₃ over D₂ receptors (D₃/D₂ affinity ratio = ~9:1) compared to aripiprazole (~1:1)
  • Increases 5-HT₁ₐ intrinsic activity while reducing β-arrestin recruitment at D₂ receptors
  • Improves metabolic stability via reduced CYP2D6-mediated oxidation [2] [4]

The butoxy linker length between the piperazine and benzoxazinone moieties proves critical for optimal D₃/5-HT₁ₐ affinity. Shortening this chain reduces D₃ binding, while elongation diminishes 5-HT₁ₐ potency [4]. The 2,3-dichlorophenyl substituent on the piperazine ring is essential for high D₂-like receptor affinity, with removal or substitution dramatically reducing potency.

Table 3: Structural Comparison with Related Antipsychotics

Structural FeatureBrilaroxazineAripiprazoleCariprazine
Primary PharmacophoreBenzoxazinoneQuinolinoneQuinoline-carboxamide
Linker StructureButoxy chainEthylene diol chainPropyl linker
Aromatic Substituent2,3-DichlorophenylDichlorophenylpiperazineDichloro-deschloroaryl
Key SAR AdvantageEnhanced D₃ selectivityBalanced D₂/5-HT₁ₐ activityD₃ preference

Brilaroxazine's distinct SAR profile translates to improved receptor engagement kinetics with slower dissociation rates from D₂ and 5-HT₁ₐ receptors compared to aripiprazole and cariprazine, potentially contributing to its sustained clinical effects demonstrated in long-term studies [2] [9]. The structure also confers predictable linear pharmacokinetics with once-daily dosing potential and low drug-drug interaction liability with CYP3A4 inhibitors, as demonstrated in clinical pharmacology studies [1].

Properties

CAS Number

2036070-48-9

Product Name

Brilaroxazine

IUPAC Name

6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one

Molecular Formula

C22H25Cl2N3O3

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28)

InChI Key

PMKMNTBZJOXTJW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.